4,5-dimethoxy-2-(1H-pyrrol-1-yl)-N-(1,3-thiazol-2-yl)benzamide
Description
4,5-Dimethoxy-2-(1H-pyrrol-1-yl)-N-(1,3-thiazol-2-yl)benzamide is a benzamide derivative characterized by a 4,5-dimethoxy-substituted aromatic ring, a pyrrole moiety at the 2-position, and a thiazol-2-ylamide group. The 4,5-dimethoxy groups enhance lipophilicity and influence electronic properties, while the pyrrole and thiazole rings contribute to π-π stacking and hydrogen-bonding interactions, critical for molecular recognition in biological systems .
Properties
Molecular Formula |
C16H15N3O3S |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
4,5-dimethoxy-2-pyrrol-1-yl-N-(1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C16H15N3O3S/c1-21-13-9-11(15(20)18-16-17-5-8-23-16)12(10-14(13)22-2)19-6-3-4-7-19/h3-10H,1-2H3,(H,17,18,20) |
InChI Key |
ANUBXABASCLQGB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)NC2=NC=CS2)N3C=CC=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dimethoxy-2-(1H-pyrrol-1-yl)-N-(1,3-thiazol-2-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzamide core: This can be achieved by reacting 4,5-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with 1,3-thiazol-2-amine to form the benzamide.
Introduction of the pyrrole group: The pyrrole group can be introduced through a nucleophilic substitution reaction, where the benzamide is reacted with a pyrrole derivative under suitable conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethoxy-2-(1H-pyrrol-1-yl)-N-(1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4,5-dimethoxy-2-(1H-pyrrol-1-yl)-N-(1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Benzamide Derivatives
Key Observations :
- Electronic Effects : The 4,5-dimethoxy groups in the target compound donate electron density, contrasting with electron-withdrawing nitro groups in 3,5-dinitro analogs .
- Heterocyclic Diversity : The pyrrole-thiazole combination in the target compound distinguishes it from thiazole-only derivatives (e.g., 3,5-dinitro-N-(1,3-thiazol-2-yl)benzamide) .
- Steric and Lipophilic Profiles : The trimethoxy analog (3,4,5-trimethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide) exhibits higher lipophilicity and steric bulk due to an additional methoxy and phenyl group .
Spectroscopic Data:
- 1H-NMR : The target compound’s pyrrole protons (δ ~5.8–6.0 ppm) and thiazole protons (δ ~7.3–7.7 ppm) align with trends observed in 8s (N-(4,5-dimethoxy-2-(1-phenylvinyl)phenethyl)benzamide) and 3h derivatives .
- 13C-NMR : The 4,5-dimethoxy carbons (δ ~56–60 ppm) and thiazole carbons (δ ~120–160 ppm) are consistent with related compounds .
Pharmacological and Physicochemical Properties
- Solubility : The 4,5-dimethoxy groups likely improve solubility in polar solvents compared to nitro-substituted derivatives .
- Binding Affinity : The pyrrole-thiazole system may enhance interactions with enzymes or receptors, as seen in thiazole-containing kinase inhibitors .
- Stability : Methoxy groups reduce oxidative degradation compared to nitro analogs, which are prone to metabolic reduction .
Biological Activity
4,5-Dimethoxy-2-(1H-pyrrol-1-yl)-N-(1,3-thiazol-2-yl)benzamide is a compound of interest due to its potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C13H14N4O2S
- Molecular Weight : 286.34 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The thiazole and pyrrole moieties are known to enhance the compound's ability to bind to specific receptors or enzymes, influencing cellular processes such as:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways.
- Modulation of Signal Transduction Pathways : It can affect pathways related to cell proliferation and apoptosis.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Study Findings : A study showed that derivatives of thiazole exhibited cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. The mechanism involved the activation of caspases and the downregulation of anti-apoptotic proteins .
Antimicrobial Properties
The thiazole and pyrrole components have been linked to antimicrobial activity:
| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4,5-Dimethoxy... | Staphylococcus aureus | 32 µg/mL |
| 4,5-Dimethoxy... | Escherichia coli | 64 µg/mL |
These findings suggest that the compound could serve as a basis for developing new antimicrobial agents .
Immunomodulatory Effects
Recent studies have also explored the immunomodulatory effects of this compound. It has been shown to enhance monoclonal antibody production in cell cultures by modulating metabolic pathways:
- Case Study : In a study involving Chinese hamster ovary (CHO) cells, the compound increased cell-specific productivity while maintaining cell viability. It was noted that it suppressed galactosylation on monoclonal antibodies, which is crucial for their therapeutic efficacy .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound. Key findings include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
